molecular formula C13H17NO2 B14808833 4-Tert-butyl-5-cyclopropoxypicolinaldehyde

4-Tert-butyl-5-cyclopropoxypicolinaldehyde

Cat. No.: B14808833
M. Wt: 219.28 g/mol
InChI Key: WILSTCFAQVXXMY-UHFFFAOYSA-N
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Description

4-Tert-butyl-5-cyclopropoxypicolinaldehyde is an organic compound with the molecular formula C13H17NO2 It features a tert-butyl group, a cyclopropoxy group, and an aldehyde functional group attached to a picoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-5-cyclopropoxypicolinaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Picoline Ring: The picoline ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Cyclopropoxylation: The cyclopropoxy group is added through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.

    Aldehyde Formation: The aldehyde functional group is introduced by oxidation of a corresponding alcohol or through formylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-5-cyclopropoxypicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl and cyclopropoxy groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

    Oxidation: 4-Tert-butyl-5-cyclopropoxypicolinic acid

    Reduction: 4-Tert-butyl-5-cyclopropoxypicolinyl alcohol

    Substitution: Products vary based on the substituents introduced

Scientific Research Applications

4-Tert-butyl-5-cyclopropoxypicolinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-5-cyclopropoxypicolinaldehyde depends on its interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The tert-butyl and cyclopropoxy groups may influence the compound’s hydrophobicity and steric interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butyl-5-methoxypicolinaldehyde: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    4-Tert-butyl-5-ethoxypicolinaldehyde: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

    4-Tert-butyl-5-propoxypicolinaldehyde: Similar structure but with a propoxy group instead of a cyclopropoxy group.

Uniqueness

4-Tert-butyl-5-cyclopropoxypicolinaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other alkoxy groups

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-tert-butyl-5-cyclopropyloxypyridine-2-carbaldehyde

InChI

InChI=1S/C13H17NO2/c1-13(2,3)11-6-9(8-15)14-7-12(11)16-10-4-5-10/h6-8,10H,4-5H2,1-3H3

InChI Key

WILSTCFAQVXXMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=NC(=C1)C=O)OC2CC2

Origin of Product

United States

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